- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,

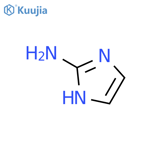

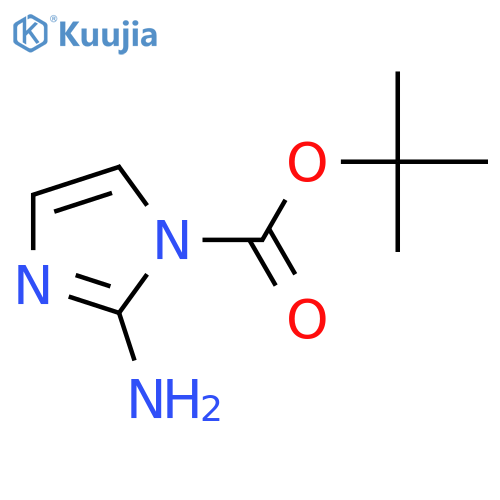

Cas no 929568-19-4 (tert-butyl 2-aminoimidazole-1-carboxylate)

929568-19-4 structure

Nom du produit:tert-butyl 2-aminoimidazole-1-carboxylate

Numéro CAS:929568-19-4

Le MF:C8H13N3O2

Mégawatts:183.207721471786

MDL:MFCD20702858

CID:1015975

PubChem ID:57440768

tert-butyl 2-aminoimidazole-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- 2-amino-1H-Imidazole-1-carboxylic acid 1,1-dimethylethyl ester

- 2-Amino-1-Boc-imidazole

- 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2-AMINO-, 1,1-DIMETHYLETHYL ESTER

- 2-amino-1-tert-butoxycarbonylimidazole

- tert-Butyl 2-amino-1H-imidazole-1-carboxylate

- TERT-BUTYL 2-AMINOIMIDAZOLE-1-CARBOXYLATE

- BXKYKASMZAUFCZ-UHFFFAOYSA-N

- 5412AJ

- TRA0044647

- SY026587

- Z1863617775

- 2-Methyl-2-propanyl 2-amino-1H-imidazole-1-carboxylate

- 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2

- 1,1-Dimethylethyl 2-amino-1H-imidazole-1-carboxylate (ACI)

- 2-Amino-1-(tert-butoxycarbonyl)imidazole

- tert-butyl 2-aminoimidazole-1-carboxylate

-

- MDL: MFCD20702858

- Piscine à noyau: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10)

- La clé Inchi: BXKYKASMZAUFCZ-UHFFFAOYSA-N

- Sourire: O=C(N1C(N)=NC=C1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 183.10100

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 2

- Complexité: 200

- Surface topologique des pôles: 70.1

Propriétés expérimentales

- Le PSA: 70.14000

- Le LogP: 1.82970

tert-butyl 2-aminoimidazole-1-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-180305-0.1g |

tert-butyl 2-amino-1H-imidazole-1-carboxylate |

929568-19-4 | 95.0% | 0.1g |

$62.0 | 2025-02-20 | |

| Enamine | EN300-180305-0.5g |

tert-butyl 2-amino-1H-imidazole-1-carboxylate |

929568-19-4 | 95.0% | 0.5g |

$140.0 | 2025-02-20 | |

| Chemenu | CM324380-250mg |

2-Amino-1-Boc-imidazole |

929568-19-4 | 95%+ | 250mg |

$95 | 2023-01-19 | |

| eNovation Chemicals LLC | D293276-0.25g |

2-Amino-1-Boc-imidazole |

929568-19-4 | 97% | 0.25g |

$208 | 2023-09-03 | |

| Apollo Scientific | OR919651-5g |

2-Amino-1-boc-imidazole |

929568-19-4 | 97% | 5g |

£621.00 | 2024-08-02 | |

| Enamine | EN300-180305-0.05g |

tert-butyl 2-amino-1H-imidazole-1-carboxylate |

929568-19-4 | 95.0% | 0.05g |

$42.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201113-5g |

2-Amino-1-Boc-imidazole |

929568-19-4 | 98% | 5g |

¥6260.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFF64-5G |

tert-butyl 2-aminoimidazole-1-carboxylate |

929568-19-4 | 95% | 5g |

¥ 4,415.00 | 2023-04-12 | |

| Chemenu | CM324380-1g |

2-Amino-1-Boc-imidazole |

929568-19-4 | 95+% | 1g |

$400 | 2021-08-18 | |

| Apollo Scientific | OR919651-1g |

2-Amino-1-boc-imidazole |

929568-19-4 | 97% | 1g |

£162.00 | 2024-08-02 |

tert-butyl 2-aminoimidazole-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 16 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 14 h, rt

Référence

- Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitors, Bioorganic & Medicinal Chemistry, 2016, 24(9), 2114-2124

Méthode de production 3

Conditions de réaction

1.1 Solvents: Dichloromethane , Pyridine ; 10 min, rt; 10 min, 40 °C; 40 °C → 5 °C; 30 min, 5 °C; 24 h, rt

Référence

- Preparation of pyrimidine derivatives as inhibitors of type I insulin-like growth factor receptor, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

Référence

- Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents, France, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 16 h, rt

Référence

- Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents, World Intellectual Property Organization, , ,

tert-butyl 2-aminoimidazole-1-carboxylate Raw materials

tert-butyl 2-aminoimidazole-1-carboxylate Preparation Products

tert-butyl 2-aminoimidazole-1-carboxylate Littérature connexe

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

929568-19-4 (tert-butyl 2-aminoimidazole-1-carboxylate) Produits connexes

- 1805373-18-5(6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid)

- 1804760-42-6(Ethyl 6-(aminomethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-acetate)

- 894023-28-0(1-2-(1H-indol-3-yl)ethyl-3-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea)

- 83930-33-0(Urotensin I)

- 2228312-93-2(3-(2-fluoro-6-methoxy-4-methylphenyl)methyl-3-methoxyazetidine)

- 2172446-52-3(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-3-fluorobenzoic acid)

- 108001-75-8(3-Hydroxypiperidine-1-carboximidamide)

- 19782-77-5(4-Ethoxy-3-methoxyaniline)

- 2680605-93-8(2-(2-methoxyphenyl)-2-(2,2,2-trifluoro-N-methylacetamido)acetic acid)

- 67869-90-3(3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:929568-19-4)tert-butyl 2-aminoimidazole-1-carboxylate

Pureté:99%/99%

Quantité:1g/5g

Prix ($):183.0/662.0